![molecular formula C10H15Cl2NS B2679158 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2126160-95-8](/img/structure/B2679158.png)
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2126160-95-8 . It has a molecular weight of 252.21 and its IUPAC name is 2-((4-chlorothiophen-2-yl)methyl)-2-methylpyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.21 . It is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Synthetic Methodologies and Compound Transformations
Improvement and Synthesis Applications : The synthesis of complex molecules often requires intermediate compounds that facilitate the formation of the desired product with high purity and yield. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride illustrates a process that could be similar to or inspire methodologies for synthesizing 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride, showcasing a process involving condensation, N-alkylation, and hydrolysis with significant yield and purity, suitable for scale-up production (Cheng Qing-fang, 2005).
Catalytic Applications : The study on the cationic Ir(I) complex catalyzing the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine in a one-pot, tandem procedure demonstrates the role of catalysts in synthesizing complex organic compounds. This could relate to the synthesis or modification of this compound in research applications focusing on catalytic processes for efficient synthesis or functionalization of organic compounds (L. Field, B. Messerle, & S. L. Wren, 2003).
Optical Sensing Applications : The synthesis and characterization of a new N-methylpyrrolidine-fused meso-tetracarboxyphenylchlorin with highly emissive features for optical sensing of TATP vapors highlight the potential for similar pyrrolidine derivatives in optical sensing technologies. While the study focuses on a different pyrrolidine derivative, it underscores the versatility of pyrrolidine-based compounds in developing sensors for detecting explosives or other volatile organic compounds, suggesting a potential area of application for this compound in material science or security applications (Alejandro P. Vargas et al., 2021).
Pharmacological Research : While the direct pharmacological applications of this compound were not covered in the available literature, research on similar compounds, such as the study on R-96544, a novel 5-HT2A receptor antagonist, illustrates how structural analogs of pyrrolidine can play significant roles in the development of new therapeutic agents. These studies suggest the potential for this compound in pharmacological research, particularly in exploring its interactions with biological targets for therapeutic purposes (T. Ogawa et al., 2002).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[(4-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9;/h5,7,12H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHIXDHIXLSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CS2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

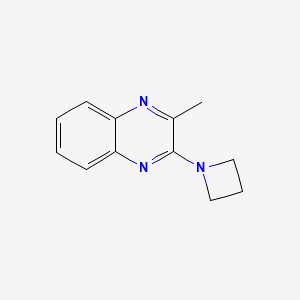
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
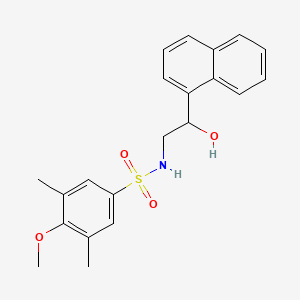
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
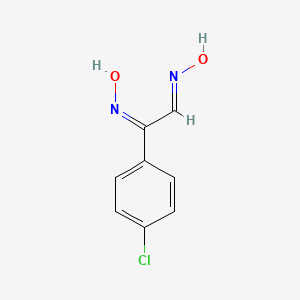

![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)
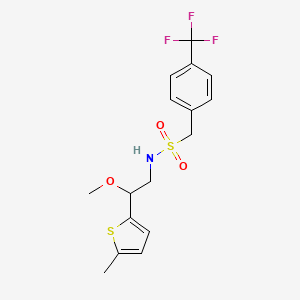
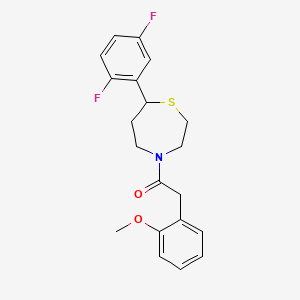
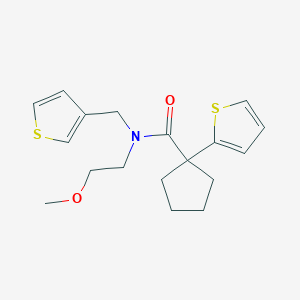
![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)
![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)